UCB 35625 -

UCB 35625

Catalog Number: EVT-1533928
CAS Number:
Molecular Formula: C30H37Cl2IN2O2
Molecular Weight: 655.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent chemokine CCR1 and CCR3 receptor antagonist. Inhibits MIP-1α-induced chemotaxis in CCR1 transfectants and eotaxin-induced chemotaxis in CCR3 transfectants (IC50 values are 9.57 and 93.8 nM respectively). Antagonizes CCR3-mediated entry of HIV-1 isolate 89.6 into NP-2 cells (IC50 = 57 nM). 
Synthesis Analysis

The synthesis of UCB 35625 involves several key steps that focus on creating a compound with high selectivity for the target receptors. Initial synthetic routes typically employ standard organic chemistry techniques, including:

  • Formation of key intermediates: Utilizing reactions such as amide coupling and cyclization to construct the core structure.
  • Purification: Employing chromatographic techniques to isolate the desired product from by-products.
  • Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of UCB 35625.

Technical details regarding specific reagents and conditions used in the synthesis are often proprietary but generally involve optimizing reaction conditions to enhance yield and selectivity towards CCR1 and CCR3 .

Molecular Structure Analysis

The molecular structure of UCB 35625 is characterized by its unique arrangement of functional groups that facilitate interaction with its target receptors. Key structural features include:

  • Core Structure: The compound typically features a central scaffold that is crucial for receptor binding.
  • Functional Groups: Specific substituents are designed to enhance binding affinity and selectivity for CCR1 and CCR3.

Data regarding the molecular weight, formula, and specific stereochemistry can be found in chemical databases or publications detailing its synthesis and biological activity. The precise three-dimensional conformation is often elucidated through X-ray crystallography or computational modeling .

Chemical Reactions Analysis

UCB 35625 participates in various chemical reactions primarily related to its interaction with chemokine receptors. The following reactions are noteworthy:

  • Binding Interactions: UCB 35625 binds to the allosteric site of CCR1, disrupting its function without directly competing with natural ligands .
  • Receptor Modulation: The compound's presence alters the conformational state of the receptor, leading to diminished signaling through downstream pathways.

Technical details about these interactions can be derived from studies employing site-directed mutagenesis and receptor assays, which demonstrate how UCB 35625 modifies receptor activity at a molecular level .

Mechanism of Action

The mechanism of action for UCB 35625 involves several key processes:

  1. Receptor Binding: UCB 35625 binds to an allosteric site on the CCR1 receptor, which is distinct from where natural ligands bind.
  2. Conformational Change: This binding induces a conformational change in the receptor that prevents it from activating intracellular signaling pathways.
  3. Inhibition of Chemokine Activity: By blocking receptor activation, UCB 35625 effectively inhibits the biological effects mediated by chemokines that interact with CCR1 and CCR3.

Data supporting this mechanism includes findings from pharmacological assays demonstrating dose-dependent inhibition of receptor activity in response to UCB 35625 treatment .

Physical and Chemical Properties Analysis

UCB 35625 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Shows stability under physiological conditions but may degrade under extreme pH or temperature.

These properties are critical for understanding how UCB 35625 behaves in biological systems and influence its pharmacokinetics and pharmacodynamics .

Applications

UCB 35625 has several scientific applications, particularly in biomedical research:

  • Inflammation Studies: It is used to investigate the role of chemokine receptors in inflammatory diseases.
  • Cancer Research: The antagonist's ability to modulate chemokine signaling makes it a valuable tool in studying tumor microenvironments.
  • Drug Development: As a lead compound, UCB 35625 provides insights into designing more selective chemokine receptor antagonists for therapeutic use.
Introduction to UCB 35625

Chemical and Structural Characterization of UCB 35625

UCB 35625 has a molecular formula of C₃₀H₃₇Cl₂IN₂O₂ and a molecular weight of 655.44 g/mol [1] [2] [4]. It exists as a solid powder, soluble to 100 mM in dimethyl sulfoxide (DMSO) and 50 mM in ethanol, and is typically stored at 4°C [1] [4]. The compound features a charged piperidinium core linked to a dichloroxanthene carboxamide group and a hydrophobic cycloöctenylmethyl chain. Its trans stereochemistry (relative to the piperidinium substituents) is critical for antagonistic activity, distinguishing it from the less active cis-isomer J113863 [5] [6] [9]. Key structural identifiers include:

  • SMILES: CC[N+]1(CCC(CC1)NC(=O)C1c2cc(Cl)ccc2Oc2c1cc(Cl)cc2)CC1=CCCCCCC1 [7]
  • InChIKey: FOAFBMYSXIGAOX-LQGGPMKRSA-N [1] [4]

Table 1: Physicochemical Properties of UCB 35625

PropertyValue
Molecular FormulaC₃₀H₃₇Cl₂IN₂O₂
Molecular Weight655.44 g/mol
XLogP7.25
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds6
Topological Polar Surface Area38.33 Ų
Storage Conditions+4°C

Pharmacological Classification as a Dual CCR1/CCR3 Antagonist

UCB 35625 is classified as a potent, selective dual antagonist of CC chemokine receptors 1 (CCR1) and 3 (CCR3). It inhibits ligand-induced activation of these receptors at nanomolar concentrations, with distinct potency profiles [1] [2] [9]:

  • CCR1 Antagonism: Blocks MIP-1α (CCL3)-induced chemotaxis in CCR1-transfected cells (IC₅₀ = 9.57 nM) [2] [4] [9].
  • CCR3 Antagonism: Inhibits eotaxin (CCL11)- and MCP-4 (CCL13)-induced chemotaxis (IC₅₀ = 93.8 nM and similar ranges) [2] [5] [9].

Mechanistically, UCB 35625 binds to an allosteric site on CCR1 and CCR3, preventing conformational changes required for G-protein signaling rather than directly competing with chemokines at orthosteric binding pockets [3] [5] [9]. This is evidenced by its ability to inhibit receptor internalization and calcium flux at concentrations 10–100-fold lower than those needed to displace radiolabeled chemokines in binding assays [5] [9]. Functional effects include:

  • Inhibition of eosinophil shape change and migration, key processes in allergic inflammation [5] [9].
  • Blockade of CCR3-mediated HIV-1 entry (IC₅₀ = 57 nM) [2] [9].
  • Suppression of monocyte chemotaxis via CCR1 [5].

Table 2: Selectivity Profile of UCB 35625

TargetLigand/Function InhibitedIC₅₀/EC₅₀Functional Assay
CCR1MIP-1α (CCL3)9.57 nMChemotaxis in transfected cells
CCR3Eotaxin (CCL11)93.8 nMChemotaxis in transfected cells
CCR3HIV-1 entry (isolate 89.6)57 nMViral entry in NP-2 cells
CCR2CCL2 binding~5 μMRadioligand displacement
CCR5CCL4 binding~5 μMRadioligand displacement

Note: UCB 35625 exhibits >100-fold selectivity for CCR1/CCR3 over CCR2, CCR5, and CXCR4 at nanomolar concentrations [5] [6] [9].

Historical Context and Discovery Milestones

UCB 35625 emerged from early efforts to develop non-peptide antagonists of chemokine receptors. Key milestones include:

  • 1998–2000: First described as the trans-isomer of J113863 (patented by Banyu Pharmaceutical Co., WO98/04554) [5] [9]. Sabroe et al. (2000) characterized it as a dual CCR1/CCR3 antagonist, highlighting its nanomolar potency in inhibiting eosinophil function and HIV entry [9].
  • 2005: Lopes de Mendonça et al. used site-directed mutagenesis of CCR1 to identify its allosteric mechanism. Substitutions at Glu²⁸⁷ and other residues abolished UCB 35625’s activity, confirming its binding to a transmembrane pocket distinct from chemokine docking sites [3].
  • 2006–2016: Studies repurposed UCB 35625 for neurological and pain research, demonstrating that CCR1 blockade:
  • Ameliorates neuropathic pain by reducing spinal cytokine expression (e.g., IL-1β, IL-6) [1].
  • Restores opioid efficacy in diabetic neuropathy models [1].
  • 2016: Revealed as a biased agonist at CCR2/CCR5, activating Gᵢ/G₀ proteins but not G₁₂/β-arrestin pathways—highlighting its context-dependent signaling [6].

Table 3: Key Research Applications of UCB 35625

YearDiscoveryModel SystemReference
2000Dual CCR1/CCR3 antagonismEosinophils, transfected cellsSabroe et al. [9]
2005Allosteric binding mechanism via TM residuesCCR1 mutantsLopes de Mendonça [3]
2006Amelioration of arthritisMurine collagen modelAmat et al. [8]
2020Neuropathic pain modulationRat CCI modelPiotrowska et al. [1]
2016Biased agonism at CCR2/CCR5HEK293T transfectantsLagane et al. [6]

UCB 35625 remains a prototypic tool for dissecting CCR1/CCR3 roles in eosinophilic inflammation, neuronal signaling, and immune regulation [1] [6] [9]. Its discovery paved the way for clinical-stage CCR1/CCR3 antagonists and underscored the therapeutic potential of targeting chemokine receptors with small molecules.

Properties

Product Name

UCB 35625

Molecular Formula

C30H37Cl2IN2O2

Molecular Weight

655.44

Synonyms

1,4-trans-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.